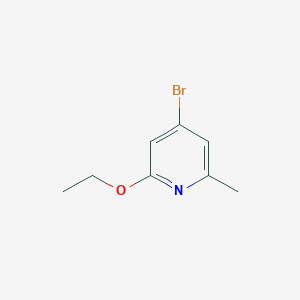

4-Bromo-2-ethoxy-6-methylpyridine

説明

4-Bromo-2-ethoxy-6-methylpyridine is a brominated pyridine derivative characterized by a bromo substituent at the 4-position, an ethoxy group at the 2-position, and a methyl group at the 6-position of the pyridine ring. This compound belongs to a class of halogenated heterocycles widely utilized in pharmaceutical and agrochemical synthesis due to their reactivity as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .

特性

分子式 |

C8H10BrNO |

|---|---|

分子量 |

216.07 g/mol |

IUPAC名 |

4-bromo-2-ethoxy-6-methylpyridine |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-5-7(9)4-6(2)10-8/h4-5H,3H2,1-2H3 |

InChIキー |

UZBFHJRHUWVWPI-UHFFFAOYSA-N |

正規SMILES |

CCOC1=NC(=CC(=C1)Br)C |

製品の起源 |

United States |

類似化合物との比較

Key Observations:

Substituent Position and Reactivity: Bromine at the 4-position (para to nitrogen) stabilizes the ring electronically, facilitating electrophilic substitutions. In contrast, 2-bromo-3-methylpyridine (Br at 2-position) exhibits distinct reactivity due to proximity to the nitrogen lone pair . Ethoxy vs.

Functional Group Impact: Hydroxymethyl (e.g., 448906-60-3) introduces hydrogen-bonding capability, improving solubility in polar solvents like water or ethanol . Amino groups (e.g., 53242-18-5) enable conjugation or further functionalization, making such derivatives valuable in drug discovery .

Physicochemical Properties

- Melting Points : Bromopyridines with smaller substituents (e.g., 2-Bromo-3-methylpyridine) typically exhibit lower melting points (∼60–80°C) due to reduced molecular symmetry, while bulkier derivatives like 4-Bromo-2-ethoxy-6-methylpyridine likely have higher melting points (estimated 100–120°C) .

- Solubility: Ethoxy and methoxy groups enhance solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to non-polar alkyl substituents. Hydroxymethyl derivatives show improved aqueous solubility .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-2-ethoxy-6-methylpyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, brominated pyridines often undergo ethoxylation using ethanol as a solvent under controlled heating (60–80°C) with a base like KOH to promote substitution . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity. Reaction time and temperature must be optimized to minimize byproducts like dehalogenation or over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing 4-Bromo-2-ethoxy-6-methylpyridine?

- Methodology :

- NMR : H and C NMR confirm substitution patterns (e.g., ethoxy group at C2: δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and bromine’s deshielding effect on adjacent carbons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 230.0) and isotopic patterns from bromine (Br/Br).

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for studying steric effects from the methyl and ethoxy groups .

Q. How does the steric and electronic profile of 4-Bromo-2-ethoxy-6-methylpyridine influence its reactivity in cross-coupling reactions?

- Methodology : The ethoxy group at C2 acts as an electron-donating substituent, activating the pyridine ring for electrophilic substitution. Bromine at C4 serves as a leaving group in Suzuki-Miyaura couplings, while the methyl group at C6 introduces steric hindrance, requiring bulky ligands (e.g., XPhos) to stabilize palladium intermediates . Kinetic studies using GC-MS or HPLC can track reaction progress and optimize catalyst loading (e.g., 2–5 mol% Pd).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for brominated pyridine derivatives?

- Methodology : Discrepancies in IC values or receptor binding may arise from impurities (>98% purity required) or assay conditions (e.g., solvent DMSO concentration ≤0.1%). Validate results via orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) . For 4-Bromo-2-ethoxy-6-methylpyridine, computational docking (AutoDock Vina) can predict interactions with targets like kinase enzymes, guiding experimental prioritization .

Q. How can 4-Bromo-2-ethoxy-6-methylpyridine serve as a building block for supramolecular architectures?

- Methodology : The ethoxy and methyl groups enable hydrogen bonding and van der Waals interactions. Co-crystallization studies with carboxylic acids (e.g., sorbic acid) reveal π-π stacking and halogen bonding (C–Br⋯O) patterns, analyzed via Hirshfeld surface calculations . Solvent polarity (e.g., DMF vs. THF) significantly impacts co-crystal formation efficiency .

Q. What are the challenges in scaling up the synthesis of 4-Bromo-2-ethoxy-6-methylpyridine while maintaining regioselectivity?

- Methodology : Pilot-scale reactions often face reduced yields due to heat transfer inefficiencies. Flow chemistry systems improve temperature control and mixing, enabling continuous production. Process analytical technology (PAT) tools like inline FTIR monitor intermediate formation (e.g., elimination of HBr byproduct) . Regioselectivity is maintained using directing groups (e.g., transient protection of the ethoxy group with TMSCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。